![molecular formula C17H22BrNO5 B6588211 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1601476-40-7](/img/no-structure.png)

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

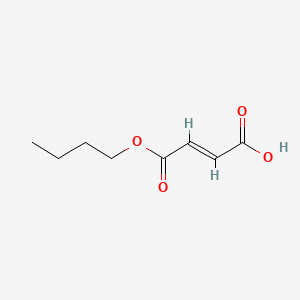

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid (3-BPPCA) is a novel chemical compound that has been studied for its potential applications in the fields of synthetic organic chemistry and pharmacology. 3-BPPCA is a member of the piperidine family of compounds and has been found to possess a number of unique properties that make it useful for a wide range of scientific research applications.

Scientific Research Applications

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has been studied for its potential applications in the fields of synthetic organic chemistry and pharmacology. In particular, it has been used as a starting material for the synthesis of a variety of compounds, including piperidine-based drugs and other heterocyclic compounds. It has also been studied for its potential applications as an enzyme inhibitor and for its ability to interact with other molecules in the body, such as proteins and nucleic acids. In addition, this compound has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is not yet fully understood, but it is believed to involve the interaction of the compound with certain proteins and nucleic acids in the body. In particular, this compound has been found to bind to certain proteins and nucleic acids, such as DNA and RNA, and to modulate the activity of these molecules. It has also been found to interact with certain enzymes, such as proteases, and to inhibit their activity. In addition, this compound has been found to interact with certain receptors, such as the serotonin and dopamine receptors, and to modulate their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood, but it has been found to possess a number of unique properties that make it useful for a wide range of scientific research applications. In particular, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to possess neuroprotective and cardioprotective properties, as well as to possess the ability to modulate the activity of certain enzymes and receptors. In addition, this compound has been found to possess the ability to modulate the activity of certain genes, as well as to possess the ability to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has a number of advantages and limitations for laboratory experiments. One of the major advantages of this compound is that it is relatively easy to synthesize and is widely available. In addition, this compound has been found to possess a number of unique properties that make it useful for a wide range of scientific research applications. However, one of the major limitations of this compound is that its mechanism of action is not yet fully understood, and its effects on the body are not yet fully understood.

Future Directions

The potential future directions for research involving 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid are numerous. One potential future direction is to further investigate the mechanism of action of this compound and its effects on the body. In particular, further research is needed to understand how this compound interacts with proteins and nucleic acids, and how it modulates the activity of certain enzymes and receptors. In addition, further research is needed to understand the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. Finally, further research is needed to understand the potential side effects of this compound, as well as to develop methods to reduce these side effects.

Synthesis Methods

3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can be synthesized through a three-step process involving the reaction of 4-bromophenol with tert-butyl isocyanate, followed by the reaction of the resulting product with tert-butyl bromide, and finally, the reaction of the resulting product with piperidine-3-carboxylic acid. The first step involves the reaction of 4-bromophenol and tert-butyl isocyanate in a 1:1 molar ratio in the presence of a base, such as pyridine, to form a carbon-nitrogen bond. The second step involves the reaction of the resulting product with tert-butyl bromide in a 1:1 molar ratio in the presence of a base, such as pyridine, to form a carbon-bromine bond. The third step involves the reaction of the resulting product with piperidine-3-carboxylic acid in a 1:1 molar ratio in the presence of a base, such as pyridine, to form a carbon-oxygen bond.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid involves the protection of piperidine-3-carboxylic acid followed by bromination of 4-hydroxybenzoic acid and subsequent coupling with the protected piperidine derivative. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "Piperidine-3-carboxylic acid", "tert-Butyl bromoacetate", "4-Hydroxybromobenzene", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of piperidine-3-carboxylic acid with tert-butyl bromoacetate in the presence of triethylamine and diisopropylethylamine in N,N-dimethylformamide to yield tert-butyl 3-carboxypiperidine-1-carboxylate", "Bromination of 4-hydroxybromobenzene with sodium bicarbonate in methanol to yield 4-bromophenol", "Coupling of tert-butyl 3-carboxypiperidine-1-carboxylate with 4-bromophenol in the presence of triethylamine and diisopropylethylamine in N,N-dimethylformamide to yield 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid", "Removal of the Boc protecting group with sodium bicarbonate in ethyl acetate/water to yield the final product" ] } | |

CAS RN |

1601476-40-7 |

Molecular Formula |

C17H22BrNO5 |

Molecular Weight |

400.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)